(+)-Bornyl acetate natural sources and isolation
(+)-Bornyl acetate natural sources and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Bornyl Acetate (B1210297)
Introduction
(+)-Bornyl acetate is a bicyclic monoterpene ester responsible for the characteristic pine-like aroma of many conifers.[1] It is the acetate ester of (+)-borneol and is widely utilized as a flavoring agent in the food industry, a fragrance component in perfumes, air fresheners, and personal care products, and as a therapeutic agent in traditional and modern medicine.[1][2][3] Its reported pharmacological properties include anti-inflammatory, analgesic, antimicrobial, and sedative effects.[2][3] This guide provides a comprehensive overview of the natural sources of (+)-bornyl acetate and details the technical methodologies for its isolation and purification, aimed at researchers, scientists, and professionals in drug development.
Natural Sources of (+)-Bornyl Acetate
(+)-Bornyl acetate is found in a wide variety of plants, most notably in the essential oils of conifers from the Pinaceae family.[2] The concentration of bornyl acetate can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant used for extraction.[4][5]
Principal Botanical Sources
The primary natural sources are needle and wood oils from fir (Abies), pine (Pinus), and spruce (Picea) species.[2][6] Several other plants from different families are also known to contain significant amounts of this compound.
Table 1: Quantitative Analysis of (+)-Bornyl Acetate in Various Plant Essential Oils
| Plant Species | Family | Plant Part | Bornyl Acetate Content (%) | Reference |
| Amomum villosum Lour. | Zingiberaceae | Fruit | Up to 59.60 | [6] |
| Abies nordmanniana subsp. Bornmuelleriana | Pinaceae | Leaves | 20.25 | [4] |
| Abies grandis | Pinaceae | Trunk Wood | 17.5 | [7] |
| Artemisia absinthium | Asteraceae | Aerial Parts | 13.84 | [8] |
| Abies concolor | Pinaceae | Trunk Wood | 9.4 | [7] |
| Abies alba Mill. | Pinaceae | Branches | 9.0 | [9] |
| Inula graveolens (Linnaeus) Desf. | Asteraceae | Aerial Parts | Main Component | [10][11] |
| Ferulago macrocarpa | Apiaceae | Aerial Parts | Most Abundant Component | [12] |
| Piper mollicomum Kunth | Piperaceae | Leaves | 2.4 ± 0.2 | [13] |
Other Notable Sources
Beyond the species listed above, bornyl acetate is also found in varying concentrations in the essential oils of:
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Canadian hemlock (Tsuga canadensis)[6]
Isolation and Purification Methodologies
The isolation of (+)-bornyl acetate from its natural sources is a multi-step process that begins with the extraction of the essential oil from the plant matrix, followed by purification of the target compound from the complex oil mixture.
Step 1: Extraction of Essential Oil
The initial step involves liberating the volatile compounds, including bornyl acetate, from the plant material.
This is the most common industrial method for extracting essential oils from conifers.[7][9]
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Principle: High-pressure steam is passed through the plant material. The steam volatilizes the aromatic compounds, and the resulting mixture of steam and oil vapor is cooled in a condenser. The condensate, a mixture of water and essential oil, is collected, and the oil is separated by decantation.
-
Application: Widely used for extracting oil from the needles, twigs, and wood of Abies species.[7][9]
A simpler method often used in laboratory settings.
-
Principle: The plant material is submerged in water and boiled. The steam produced carries the volatile oils to a condenser, where they are cooled and collected.
-
Application: Used for the extraction of essential oil from the leaves of Piper mollicomum and the aerial parts of Ferulago macrocarpa.[12][13]
A modern, rapid, and efficient alternative to conventional distillation methods.
-
Principle: Microwave energy is used to heat the water within the plant material, causing the cells to rupture and release the essential oil. The process is significantly faster and often results in higher yields compared to conventional methods.[12]
-
Application: Demonstrated to be effective for isolating essential oil from Ferulago macrocarpa, increasing the isolation rate of bornyl acetate by approximately 1.3 times compared to conventional heating.[12]
Caption: General workflow for isolating (+)-Bornyl acetate.
Step 2: Purification of (+)-Bornyl Acetate
Crude essential oils are complex mixtures. To obtain pure (+)-bornyl acetate, further separation techniques are required.
This technique is used to separate compounds with close boiling points.[16][17]
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Principle: The essential oil is heated in a flask connected to a fractionating column. The column provides a large surface area (through glass beads, rings, or metal sponges) for repeated vaporization-condensation cycles.[16] Compounds with lower boiling points move up the column more rapidly and are collected first. Given that bornyl acetate has a boiling point of approximately 228-231 °C, this method can separate it from more volatile monoterpenes (like α-pinene, b.p. ~155 °C) and less volatile sesquiterpenes.[2]
-
Application: A standard method for purifying esters from essential oils and has been optimized for recycling related compounds like natural borneol.[18]
A support-free liquid-liquid partition chromatography technique that is highly effective for separating natural products.
-
Principle: HSCCC utilizes a biphasic solvent system. The column is filled with the stationary liquid phase, and the mobile liquid phase containing the sample is pumped through it. The continuous mixing and partitioning between the two immiscible liquid phases allows for the separation of components based on their partition coefficients. It avoids the irreversible adsorption issues common in solid-phase chromatography.[13]
-
Application: Successfully applied to isolate bornyl acetate from Piper mollicomum essential oil with high purity.[13]
Experimental Protocols
Protocol for Microwave-Assisted Hydrodistillation (MAHD) of Ferulago macrocarpa
This protocol is adapted from the methodology described for the isolation of essential oils from Ferulago macrocarpa.[12]
-
Preparation: Air-dry the aerial parts of the plant material and pulverize them into a fine powder.
-
Extraction: Place 100 g of the dried, powdered plant material into a 2 L round-bottom flask and soak it in 500 mL of deionized water for 30 minutes.
-
Apparatus Setup: Connect the flask to a Clevenger-type apparatus modified for use in a microwave oven.
-
Microwave Irradiation: Place the entire assembly inside a domestic microwave oven. Irradiate the mixture at a power of 520 W for 30 minutes.
-
Collection: The essential oil is volatilized with the water vapor, condensed, and collected in the Clevenger trap.
-
Drying and Storage: Decant the collected oil and dry it over anhydrous sodium sulfate. Store the oil at 4 °C in a sealed, dark vial until analysis.
Protocol for HSCCC Isolation of Bornyl Acetate from Piper mollicomum Essential Oil
This protocol is based on the successful separation of bornyl acetate from P. mollicomum leaf oil.[13]
-
Essential Oil Extraction: Subject 200 g of fresh P. mollicomum leaves to hydrodistillation for 4 hours using a modified Clevenger apparatus to obtain the crude essential oil.
-
Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/acetonitrile/ethyl acetate at a volume ratio of 1:1:0.4. Thoroughly mix the solvents in a separatory funnel and allow the phases to separate at room temperature. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Apparatus Setup: Use a preparative HSCCC instrument. Fill the entire column with the stationary phase (upper phase).
-
Sample Injection: Dissolve 1.4 g of the crude essential oil in 10 mL of the mobile phase (lower phase) and inject it into the column.
-
Elution: Perform an isocratic elution in the tail-to-head mode by pumping the mobile phase at a flow rate of 2.0 mL/min. Maintain a column rotation speed of 1000 rpm.
-
Fraction Collection: Monitor the effluent with a UV detector at 254 nm and collect fractions based on the resulting chromatogram.
-
Analysis: Analyze the collected fractions corresponding to bornyl acetate using Gas Chromatography-Flame Ionization Detector (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm purity. In the cited study, this method yielded 16.2 mg of bornyl acetate at 91.2% purity.[13]
Caption: Experimental workflow for HSCCC isolation.
Conclusion
(+)-Bornyl acetate is a valuable natural compound with widespread applications. Conifers of the Pinaceae family, particularly Abies species, and other plants like Amomum villosum serve as rich natural sources. The isolation of high-purity (+)-bornyl acetate is achievable through a combination of efficient essential oil extraction techniques, such as steam or microwave-assisted hydrodistillation, followed by robust purification methods like fractional distillation or advanced chromatographic techniques like HSCCC. The detailed protocols provided herein offer a technical foundation for researchers to effectively isolate and study this important monoterpene ester for applications in drug development, flavor, and fragrance industries.
References
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- 12. sanad.iau.ir [sanad.iau.ir]
- 13. Separation of Volatile Metabolites from the Leaf-Derived Essential Oil of Piper mollicomum Kunth (Piperaceae) by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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